3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)
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Overview
Description
The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.
Scientific Research Applications
Molecular Structure and Properties
- Structural Characteristics : Similar to naturally occurring factors, the compound exhibits structural characteristics that enable dimer formation through axial interactions between the iron(II) center and neighboring macrocycles. This leads to the formation of infinite stacks in crystals, stabilized by π-π interactions between aromatic ring systems (Senge & Smith, 1997).
- Magnetic and Spectroscopic Analysis : Iron(III) metalloporphyrin complexes have been characterized by UV-visible and IR data, cyclic voltammetry, SQUID measurements, and X-ray molecular structure, revealing insights into their low-spin state and electrochemical properties (Dhifaoui et al., 2018).
Biomedical and Catalytic Applications
- Dioxygenase Activity : Iron(III) complexes with specific ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, showing that protonation of coordinated ethanolate donors enhances this activity (Sundaravel et al., 2011).
- Electrochemical Applications : Iron(III) porphyrin complexes combined with multi-walled carbon nanotubes have been used for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite, showcasing their potential in bioelectrochemical sensors (Wang et al., 2012).
Photophysical Properties
- Light Harvesting : Zinc metalloporphyrins with structural similarity have been investigated for their efficiency in converting sunlight to electricity in dye-sensitized solar cells, demonstrating significant photophysical properties (Wang et al., 2005).
Synthetic and Catalytic Chemistry
- Synthetic Routes : Iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been studied, highlighting the compound's role in synthesizing biologically and pharmaceutically significant bis(indol-3-yl) compounds (Kutubi & Kitamura, 2011).
Properties
CAS No. |
104414-01-9 |
---|---|
Molecular Formula |
C34H30FeN4O4-2 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-4 |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Synonyms |
Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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